1,1-Dimethylpentylmagnesium chloride
Description
1,1-Dimethylpentylmagnesium chloride is a branched Grignard reagent with the molecular formula C₇H₁₅ClMg. Its structure features a pentyl chain substituted with two methyl groups on the first carbon, bonded to a magnesium chloride moiety. Grignard reagents like this are typically synthesized via the reaction of alkyl halides (e.g., 1-chloro-1,1-dimethylpentane) with magnesium metal in anhydrous ether or tetrahydrofuran (THF) . These reagents are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (ketones, aldehydes) or cross-coupling reactions .
The steric hindrance from the branched dimethylpentyl group may reduce its reactivity compared to linear analogs, making it suitable for selective transformations where slower reaction kinetics are advantageous.
Properties
Molecular Formula |
C7H15ClMg |
|---|---|
Molecular Weight |
158.95 g/mol |
IUPAC Name |
magnesium;2-methylhexane;chloride |
InChI |
InChI=1S/C7H15.ClH.Mg/c1-4-5-6-7(2)3;;/h4-6H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
QFPAPZQHPMIDHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[C-](C)C.[Mg+2].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Isopropylmagnesium Chloride-Lithium Chloride Complex (1.3M in THF)
- Molecular Formula : C₃H₇ClMg (base structure) with LiCl stabilization.
- Reactivity : The LiCl complex enhances solubility in THF and stabilizes the Grignard species, improving its reactivity in alkylation and arylation reactions .
- Applications : Widely used in Kumada couplings and deprotonation reactions due to its high thermal stability and efficient electron transfer .
- Steric Effects : Less hindered than 1,1-dimethylpentylmagnesium chloride, enabling faster reactions with bulky electrophiles.
Benzylmagnesium Chloride (1.0M in THF or Ether)
- Molecular Formula : C₇H₇ClMg.
- Reactivity : The benzyl group’s aromatic ring provides resonance stabilization, increasing nucleophilicity. However, the bulky phenyl group may slow reactions with sterically demanding substrates .
- Applications : Preferred for benzylation reactions and syntheses of diarylmethanes.
- Solubility : Less soluble in ether compared to THF due to the aromatic system’s polarity .
Neopentylmagnesium Chloride
- Molecular Formula : C₅H₁₁ClMg (hypothetical analog).
- Reactivity : Extreme steric hindrance from the neopentyl group (2,2-dimethylpropyl) drastically reduces reactivity, often requiring elevated temperatures or specialized catalysts.
- Applications : Useful in synthesizing highly branched alkanes or stabilizing sensitive intermediates.
Data Table: Comparative Properties
| Property | This compound | Isopropylmagnesium Chloride-LiCl | Benzylmagnesium Chloride |
|---|---|---|---|
| Molecular Formula | C₇H₁₅ClMg | C₃H₇ClMg·LiCl | C₇H₇ClMg |
| Molecular Weight | ~166.95 g/mol | ~145.28 g/mol (C₃H₇ClMg) | ~150.99 g/mol |
| Solubility | Soluble in THF, ether | Highly soluble in THF | Soluble in THF, ether |
| Steric Hindrance | High (branched alkyl) | Moderate | Moderate (aromatic) |
| Typical Applications | Selective alkylation | Cross-coupling, deprotonation | Benzylation, diaryl synthesis |
Research Findings and Trends
- Stabilization Effects : Lithium salts (e.g., LiCl) significantly enhance the solubility and reactivity of Grignard reagents in polar solvents like THF, as seen in Isopropylmagnesium chloride complexes .
- Steric vs. Electronic Factors : Branched reagents like this compound exhibit slower reaction kinetics but greater selectivity in forming tertiary carbon centers compared to linear analogs .
- Thermal Stability : Bulkier Grignard reagents generally decompose at higher temperatures, making them suitable for high-temperature reactions .
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